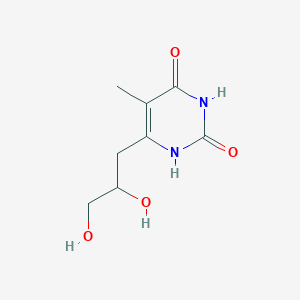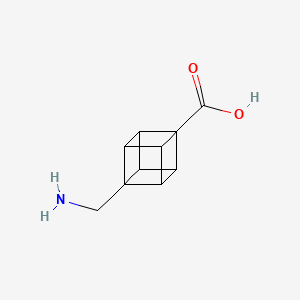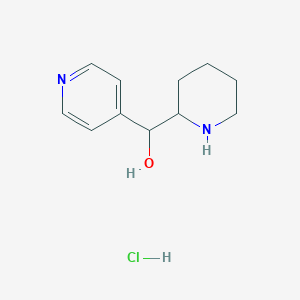
Bis(hexafluoroacetylacetonato)cobalt(II) hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(hexafluoroacetylacetonato)cobalt(II) hydrate is a coordination compound with the chemical formula C10H2CoF12O4·xH2O. It is known for its distinctive properties, including its ability to form stable complexes with various ligands. This compound is widely used in scientific research and industrial applications due to its unique chemical characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(hexafluoroacetylacetonato)cobalt(II) hydrate can be synthesized through the reaction of cobalt(II) salts with hexafluoroacetylacetone in the presence of a base. The reaction typically involves the following steps:
- Dissolution of cobalt(II) salts (such as cobalt(II) chloride or cobalt(II) nitrate) in a suitable solvent.
- Addition of hexafluoroacetylacetone to the solution.
- Introduction of a base (such as sodium hydroxide or potassium hydroxide) to facilitate the formation of the complex.
- Isolation and purification of the resulting product through crystallization or other separation techniques .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Bis(hexafluoroacetylacetonato)cobalt(II) hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of cobalt.
Reduction: It can be reduced to lower oxidation states or even elemental cobalt.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by the addition of competing ligands under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction can produce cobalt(0) or cobalt(I) species. Substitution reactions result in new coordination compounds with different ligands .
Scientific Research Applications
Bis(hexafluoroacetylacetonato)cobalt(II) hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other cobalt complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Mechanism of Action
The mechanism of action of bis(hexafluoroacetylacetonato)cobalt(II) hydrate involves its ability to form stable complexes with various ligands. The compound interacts with molecular targets through coordination bonds, influencing the structure and reactivity of the target molecules. The pathways involved in these interactions depend on the specific ligands and conditions present .
Comparison with Similar Compounds
Similar Compounds
Cobalt(II) acetylacetonate: Similar in structure but lacks the fluorine atoms, resulting in different chemical properties.
Cobalt(II) trifluoroacetylacetonate: Contains trifluoromethyl groups instead of hexafluoroacetyl groups, leading to variations in reactivity and stability.
Cobalt(II) hexafluoroacetylacetonate: The anhydrous form of bis(hexafluoroacetylacetonato)cobalt(II) hydrate.
Uniqueness
This compound is unique due to the presence of hexafluoroacetyl groups, which enhance its stability and reactivity. The hydrate form also provides additional versatility in its applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H2CoF12O4 |
|---|---|
Molecular Weight |
473.03 g/mol |
IUPAC Name |
cobalt(2+);1,1,1,5,5,5-hexafluoropentane-2,4-dione |
InChI |
InChI=1S/2C5HF6O2.Co/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1H;/q2*-1;+2 |
InChI Key |
QDSYTPPFMSRYGR-UHFFFAOYSA-N |
Canonical SMILES |
[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,4S)-1-(5-Chloro-2-((3-cyanobenzyl)oxy)-4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)benzyl)-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B13114250.png)






![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(4-(hydroxymethyl)phenyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13114280.png)


![5-((3,5-Dichloropyridin-4-yl)thio)-N-(3-((2-(dimethylamino)ethyl)amino)-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide](/img/structure/B13114292.png)

